Hydrogen-Bond Donor Count: Complete Elimination Versus Primary and Secondary Aniline Comparators
The target compound bears zero hydrogen-bond donors (HBD = 0) due to full N,N-dimethylation of the aniline nitrogen . In contrast, the primary comparator 2-fluoro-6-nitroaniline (CAS 17809-36-8) possesses two H-bond donors (the –NH₂ group), and the N-monomethyl analog 2-fluoro-N-methyl-6-nitroaniline (CAS 182551-18-4) retains one H-bond donor [1]. Complete elimination of HBD capacity is a critical determinant in medicinal chemistry, as each H-bond donor has been empirically associated with a ~10-fold average penalty in passive membrane permeability and increased susceptibility to P-glycoprotein efflux—a relationship codified in Lipinski's Rule of 5 [2]. For procurement decisions, selecting the primary aniline comparator over the target compound when designing a CNS-penetrant or intracellular-targeting molecule would introduce two gratuitous H-bond donors, predictably degrading permeability.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | HBD = 0 (tertiary N,N-dimethylaniline; no exchangeable N–H protons) |
| Comparator Or Baseline | 2-Fluoro-6-nitroaniline: HBD = 2 (primary aniline –NH₂); 2-Fluoro-N-methyl-6-nitroaniline: HBD = 1 (secondary aniline –NHCH₃) |
| Quantified Difference | ∆HBD = −2 (target vs. primary aniline); ∆HBD = −1 (target vs. N-methyl analog) |
| Conditions | Computed property; HBD count values retrieved from vendor computational databases: Leyan (target) and PubChem CID 130967622 (N-methyl analog). |
Why This Matters
Zero H-bond donor count means the target compound is the only analog in its comparator set predicted not to incur permeability penalties from N–H-mediated hydrogen bonding, making it the preferred choice for permeability-sensitive applications such as CNS drug discovery or intracellular target engagement.
- [1] PubChem. 2-Fluoro-N,3-dimethyl-6-nitroaniline (CID 130967622). Computed properties: Hydrogen Bond Donor Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-N_3-dimethyl-6-nitroaniline. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 46(1–3), 2001, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
